trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate

Catalog No.
S875470
CAS No.
1255507-88-0
M.F
C9H9N3O2
M. Wt
194.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamat...

CAS Number

1255507-88-0

Product Name

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate

IUPAC Name

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate

Molecular Formula

C9H9N3O2

Molecular Weight

194.2 g/mol

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3

InChI Key

TWFZGCMQGLPBSX-FIBGUPNXSA-N

SMILES

COC(=O)NC1=NC2=CC=CC=C2N1

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1
  • Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate likely refers to a molecule derived from carbendazim (methyl N-(1-benzimidazol-2-yl)carbamate).
  • The "trideuteriomethyl" group signifies that three of the hydrogens on the methyl group attached to the carbamate are replaced with deuterium (a hydrogen isotope with a neutron).
  • This isotopic substitution is often used in scientific research to track the molecule's movement or reactions through a system (e.g., metabolism studies) [].

Molecular Structure Analysis

  • The core structure is likely a benzimidazole ring system with a carbamate functional group attached to the second nitrogen atom of the benzimidazole.
  • The presence of the trideuteriomethyl group adds three deuterium atoms to one of the methyl groups on the carbamate moiety.

Chemical Reactions Analysis

  • Decomposition of carbendazim can occur under various conditions, including hydrolysis (breakdown by water) and thermal degradation. The presence of the trideuteriomethyl group might influence the rate of these reactions, but specific data is lacking.


Physical And Chemical Properties Analysis

  • Data on the specific properties of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is unavailable. However, carbendazim has a melting point of 302-307°C, negligible vapor pressure at 20°C, and low water solubility (0.0008 g/100ml). The trideuteriomethyl substitution might slightly alter these properties, but the extent is unknown.

Mechanism of Action (if applicable)

  • Carbendazim acts as a fungicide by disrupting microtubule assembly in fungal cells. It is unclear whether the trideuteriomethyl substitution affects this mechanism.
  • Carbendazim is considered a moderately toxic compound with potential for skin, eye, and respiratory irritation. Information on the specific hazards of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is unavailable and should be treated with caution.

XLogP3

1.5

GHS Hazard Statements

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Wikipedia

(~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate

Dates

Modify: 2023-08-16

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